A Technical Guide to the Isotopic Purity and Enrichment of 1-Nitropyrene-D9
A Technical Guide to the Isotopic Purity and Enrichment of 1-Nitropyrene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1-Nitropyrene-D9 (1-NP-D9), a critical internal standard for the quantitative analysis of the environmental pollutant and potential carcinogen, 1-nitropyrene. Understanding the quality of this deuterated standard is paramount for accurate and reproducible experimental results in toxicology, environmental science, and drug metabolism studies.
Introduction to 1-Nitropyrene-D9
1-Nitropyrene (1-NP) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in diesel engine exhaust and is a byproduct of incomplete combustion.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, it is considered probably carcinogenic to humans.[3] Due to its prevalence and toxicity, sensitive and accurate quantification in various matrices is essential. 1-Nitropyrene-D9, in which nine hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based methods. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished, correcting for sample loss during preparation and instrumental variability.
Isotopic Purity and Chemical Purity Specifications
The utility of 1-Nitropyrene-D9 is directly dependent on its chemical and isotopic purity. "Chemical purity" refers to the percentage of the material that is 1-Nitropyrene (both deuterated and any unlabeled), while "isotopic purity" or "isotopic enrichment" specifies the percentage of the labeled atoms that are indeed deuterium.
Quantitative data from various suppliers of 1-Nitropyrene-D9 are summarized below.
| Parameter | Specification | Source |
| Chemical Purity | min 98% | LGC Standards[4] |
| 98% | Cambridge Isotope Laboratories[5] | |
| 99.56% (for unlabeled 1-NP) | MedchemExpress | |
| Isotopic Purity (Atom % D) | 98 atom % D | LGC Standards |
| Molecular Formula | C₁₆²H₉NO₂ | LGC Standards |
| Molecular Weight | 256.30 g/mol | LGC Standards |
| CAS Number (Labeled) | 93487-20-8 | LGC Standards |
| CAS Number (Unlabeled) | 5522-43-0 | LGC Standards |
Experimental Protocols for Purity and Enrichment Determination
The determination of isotopic enrichment and chemical purity relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying the isotopic enrichment of a labeled compound. High-resolution mass spectrometry, particularly using Time-of-Flight (TOF) analyzers, allows for the clear resolution of different isotopologues.
Methodology:
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Sample Preparation: A solution of 1-Nitropyrene-D9 is prepared in a suitable solvent (e.g., toluene, methylene chloride).
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Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate the analyte from any impurities.
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Ionization: The separated analyte is ionized, often using Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, which is effective for NPAHs.
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Mass Analysis: The ions are passed into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 1-Nitropyrene, the transition of m/z 247 → 217 is often used for quantitative analysis of the unlabeled compound.
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Data Analysis and Enrichment Calculation:
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The mass spectrum of the deuterated standard is acquired.
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The relative intensities of the ion corresponding to the fully deuterated species (D9) and ions corresponding to incompletely deuterated species (D8, D7, etc.) are measured.
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The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution, correcting for the natural abundance of ¹³C.
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While MS is ideal for isotopic enrichment, quantitative ¹H NMR (qNMR) is a powerful primary method for determining chemical purity. It allows for the quantification of a substance against a certified internal standard without needing a specific reference standard for the analyte itself.
Methodology:
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Sample Preparation: A precise amount of the 1-Nitropyrene-D9 sample is weighed and dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d6) along with a precisely weighed amount of an internal calibration standard (e.g., maleic acid, dimethyl sulfone).
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Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters such as relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
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Data Processing: The spectrum is processed, and the integrals of specific, well-resolved signals from the analyte and the internal standard are carefully calculated.
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Purity Calculation: The purity of the 1-Nitropyrene-D9 is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
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m = mass
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P_std = Purity of the standard
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For 1-Nitropyrene-D9, the absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum serves as qualitative confirmation of high levels of deuteration.
Synthesis of High-Purity 1-Nitropyrene-D9
High isotopic purity of 1-Nitropyrene-D9 is achieved through careful synthesis, typically starting from a highly enriched precursor. A documented method involves the direct nitration of commercially available Pyrene-d10.
Application Context: Metabolic and Genotoxic Pathways of 1-Nitropyrene
Researchers using 1-NP-D9 as an internal standard are typically studying the metabolic fate and toxicity of the parent compound, 1-Nitropyrene. Understanding these biological pathways is crucial for experimental design and data interpretation.
1-Nitropyrene requires metabolic activation to exert its mutagenic and carcinogenic effects. This occurs primarily through two pathways: nitroreduction and ring oxidation.
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Nitroreduction: Bacterial and mammalian enzymes reduce the nitro group to form reactive intermediates like 1-nitrosopyrene and N-hydroxy-1-aminopyrene, which can form DNA adducts.
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Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, metabolize 1-NP via epoxidation and hydroxylation. This produces metabolites such as 1-nitropyrene-4,5-oxide and 6-hydroxy-1-nitropyrene, which are also mutagenic.
The genotoxicity of 1-Nitropyrene can induce programmed cell death (apoptosis) in cells like macrophages. This process is often mediated by the p53 tumor suppressor protein. DNA damage triggers the activation of p53, which in turn initiates a mitochondrial-dependent apoptotic cascade.
References
- 1. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5522-43-0,1-Nitropyrene | lookchem [lookchem.com]
- 3. 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Nitropyrene-d9 | CAS 93487-20-8 | LGC Standards [lgcstandards.com]
- 5. 1-Nitropyrene (Dâ, 98%) 50 µg/mL in toluene-DâDLM-1528-1.2 [isotope.com]
